molecular formula C32H50O5 B12276721 11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B12276721
M. Wt: 514.7 g/mol
InChI Key: GJRGKZWNIQVOIY-UHFFFAOYSA-N
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Description

2-O-Acetylcorosolic acid is a naturally occurring pentacyclic triterpenoid compound. It is derived from corosolic acid, which is found in several plant species, including Lagerstroemia speciosa (Banaba). This compound has garnered significant attention due to its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Acetylcorosolic acid typically involves the acetylation of corosolic acid. This process can be achieved through the reaction of corosolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 2-O-Acetylcorosolic acid involves the extraction of corosolic acid from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, followed by chromatographic purification to isolate corosolic acid. The acetylation step is then performed on a larger scale using industrial reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-O-Acetylcorosolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-O-Acetylcorosolic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-O-Acetylcorosolic acid involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

11-acetyloxy-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-18-11-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)9-10-24-29(6)17-22(37-20(3)33)26(34)28(4,5)23(29)12-13-31(24,30)8/h9,18-19,22-26,34H,10-17H2,1-8H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGKZWNIQVOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)OC(=O)C)C)C)C2C1C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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